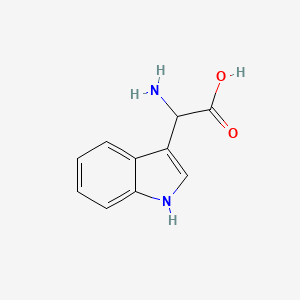

D,L-3-Indolylglycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D,L-3-Indolylglycin: ist eine unnatürliche Aminosäure, die der Tryptophan sehr ähnlich ist. Sie enthält einen Indolrest, der direkt an die α-Position des Glycinmoleküls gebunden ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: D,L-3-Indolylglycin kann auf verschiedene Weise synthetisiert werden. Ein bemerkenswerter Ansatz beinhaltet die asymmetrische Friedel-Crafts-Alkylierungsreaktion zwischen Indolen und Ethyl-2-(4-Methoxyphenylimino)acetat, die durch einen dinuklearen Zinkkomplex katalysiert wird . Diese Methode erzielt eine hohe Enantioselektivität und kann ohne Kompromisse beim enantiomeren Überschuss skaliert werden.

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für D,L-3-Indolylglycin nicht umfassend dokumentiert sind, wird die Verbindung typischerweise in Forschungseinrichtungen unter Verwendung der oben genannten Synthesewege hergestellt. Die Skalierbarkeit dieser Methoden deutet auf ein Potenzial für industrielle Anwendungen hin.

Analyse Chemischer Reaktionen

Arten von Reaktionen: D,L-3-Indolylglycin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Indolrest kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Der Indolring ermöglicht Substitutionsreaktionen, insbesondere an der C-3-Position.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen unter sauren oder basischen Bedingungen.

Hauptprodukte:

Oxidation: Bildung von Indol-3-Carbonsäurederivaten.

Reduktion: Herstellung von reduzierten Indolderivaten.

Substitution: Verschiedene substituierte Indolderivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie: D,L-3-Indolylglycin wird als Reagenz und Reaktionspartner bei der Synthese von Pharmazeutika und anderen nützlichen Verbindungen verwendet . Es dient als Vorläufer für die Synthese von Beta-Carbolinen, Indolalkaloiden und cyclischen Peptiden .

Biologie: Die Verbindung wird beim Design von funktionellen Proteinen verwendet, wo sie Tryptophanreste in Peptidomimetika ersetzen kann . Dieser Austausch kann bei der Untersuchung der Proteinstruktur und -funktion helfen.

Medizin: Die Rolle von D,L-3-Indolylglycin bei der Synthese bioaktiver Verbindungen macht es in der medizinischen Chemie wertvoll. Es ist an der Entwicklung potenzieller Therapeutika beteiligt.

Industrie: Die Vielseitigkeit der Verbindung als Baustein in der organischen Synthese macht sie für verschiedene industrielle Anwendungen nützlich, einschließlich der Herstellung von Feinchemikalien und Pharmazeutika .

Wirkmechanismus

D,L-3-Indolylglycin übt seine Wirkungen hauptsächlich durch seine strukturelle Ähnlichkeit mit Tryptophan aus. Der Indolrest ermöglicht die Interaktion mit verschiedenen molekularen Zielen, darunter Enzyme und Rezeptoren, die an der Proteinsynthese und -funktion beteiligt sind . Die Verbindung kann in Proteine eingebaut werden und so deren Struktur und Aktivität beeinflussen.

Wissenschaftliche Forschungsanwendungen

Chemistry: D,L-3-Indolylglycine is used as a reagent and reaction component in the synthesis of pharmaceuticals and other useful compounds . It serves as a precursor for the synthesis of beta-carbolines, indole alkaloids, and cyclic peptides .

Biology: The compound is utilized in the design of functional proteins, where it can replace tryptophan moieties in peptidomimetics . This substitution can help in studying protein structure and function.

Medicine: this compound’s role in synthesizing bioactive compounds makes it valuable in medicinal chemistry. It is involved in the development of potential therapeutic agents.

Industry: The compound’s versatility as a building block in organic synthesis makes it useful in various industrial applications, including the manufacture of fine chemicals and pharmaceuticals .

Wirkmechanismus

D,L-3-Indolylglycine exerts its effects primarily through its structural similarity to tryptophan. The indole moiety allows it to interact with various molecular targets, including enzymes and receptors involved in protein synthesis and function . The compound can be incorporated into proteins, influencing their structure and activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Tryptophan: Eine natürliche Aminosäure mit einem Indolrest.

Indol-3-Essigsäure: Ein Pflanzenhormon mit einer ähnlichen Indolstruktur.

Indol-3-Buttersäure: Ein weiteres Pflanzenhormon mit einem Indolring.

Einzigartigkeit: D,L-3-Indolylglycin ist aufgrund seiner unnatürlichen Natur und seiner spezifischen strukturellen Konfiguration einzigartig, die es ermöglicht, es beim Design von funktionellen Proteinen und als vielseitigen Baustein in der organischen Synthese zu verwenden . Seine Fähigkeit, Tryptophanreste in Peptidomimetika zu ersetzen, unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

D,L-3-Indolylglycine (I3G) is a compound of significant interest in biological research due to its diverse biological activities, particularly in cancer therapy and neurobiology. This article explores the biological activity of I3G, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is a derivative of indole, a structure commonly found in many natural products and pharmaceutical agents. The synthesis of I3G has been achieved through various methods, including one-pot reactions that utilize environmentally benign solvents like water, demonstrating the compound's accessibility for further research and application .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 180.17 g/mol |

| Solubility | Soluble in water |

| Synthesis Method | One-pot reaction with glyoxalic acid and amines |

Anticancer Properties

I3G has shown promising anticancer properties across various studies. It has been evaluated for its effects on different cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). Here are some key findings:

- Mechanism of Action : I3G induces apoptosis in cancer cells by inhibiting the Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, it affects cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase .

- In Vitro Studies : In vitro studies have demonstrated that I3G can reduce cell viability in MCF-7 cells significantly compared to control groups. Flow cytometry analysis revealed that I3G treatment leads to G1 phase arrest, indicating its potential role as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis |

| PC-3 | 20 | Inhibits cell proliferation |

Neuroprotective Effects

Beyond its anticancer properties, I3G exhibits neuroprotective effects. Research indicates that it may enhance cognitive function and protect against neurodegenerative diseases:

- Mechanism : I3G modulates neurotransmitter levels and promotes neurogenesis, potentially through the activation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

- Animal Studies : In animal models, I3G administration has been linked to improved memory performance and reduced neuronal apoptosis in models of Alzheimer's disease .

Case Studies

Several case studies have highlighted the therapeutic potential of I3G:

- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with I3G resulted in a significant decrease in cell viability and induced apoptosis through the modulation of the Akt pathway .

- Neuroprotection in Rodent Models : Research demonstrated that I3G administration improved spatial learning and memory in rodents subjected to stress-induced cognitive decline, suggesting its potential application in treating neurodegenerative disorders .

Eigenschaften

CAS-Nummer |

6747-15-5 |

|---|---|

Molekularformel |

C10H10N2O2 |

Molekulargewicht |

190.20 g/mol |

IUPAC-Name |

(2R)-2-azaniumyl-2-(1H-indol-3-yl)acetate |

InChI |

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14)/t9-/m1/s1 |

InChI-Schlüssel |

AIZGBPJAKQNCSD-SECBINFHSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=CN2)[C@H](C(=O)[O-])[NH3+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(=O)[O-])[NH3+] |

Sequenz |

X |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.